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molecular formula C12H16O5 B8342066 Methyl 3-methoxy-5-(2-methoxyethoxy)benzoate

Methyl 3-methoxy-5-(2-methoxyethoxy)benzoate

Cat. No. B8342066
M. Wt: 240.25 g/mol
InChI Key: DCISFOOFJODZPV-UHFFFAOYSA-N
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Patent
US08993757B2

Procedure details

To a solution of methyl 3-hydroxy-5-methoxybenzoate (Example 1, step i, 0.5 g, 2.7 mmol) in DMF (10 ml) was added NaH (0.2 g, 5.4 mmol) at 0 under a nitrogen atmosphere. After stirring for minutes, 1-bromo-2-methoxy-ethane (0.75 g, 5.4 mmol) was added and the reaction mixture was stirred at 50 for 1 hour. The solution was poured into 100 ml ice water and extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to give methyl 3-methoxy-5-(2-methoxyethoxy)benzoate (0.5 g). The crude product was used in the next step without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([O:12][CH3:13])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[H-].[Na+].Br[CH2:17][CH2:18][O:19][CH3:20]>CN(C=O)C>[CH3:13][O:12][C:10]1[CH:9]=[C:4]([CH:3]=[C:2]([O:1][CH2:17][CH2:18][O:19][CH3:20])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=C(C1)OC
Name
Quantity
0.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.75 g
Type
reactant
Smiles
BrCCOC
Step Three
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 50 for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)OC)C=C(C1)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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